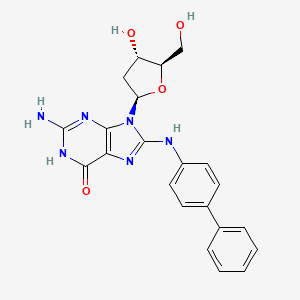

N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl

Overview

Description

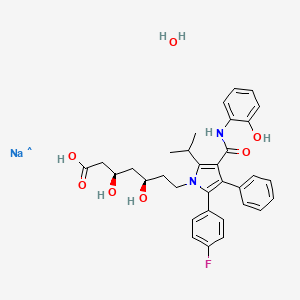

N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl is a DNA adduct formed when the carcinogenic compound 4-aminobiphenyl reacts with the DNA base deoxyguanosine. This compound is significant in the study of chemical carcinogenesis as it serves as a biomarker for exposure to 4-aminobiphenyl, a known environmental and occupational carcinogen found in tobacco smoke and certain industrial processes .

Mechanism of Action

Target of Action

The primary target of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl is deoxyguanosine in DNA . This compound has been shown to adduct primarily at C-8 of deoxyguanosine . Deoxyguanosine is one of the four nucleosides in DNA, and its role is crucial in the formation of DNA structure and function.

Mode of Action

N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl interacts with its target by forming an adduct . An adduct is a product of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. The resultant molecule bears structural modifications which can lead to changes in its overall function .

Biochemical Pathways

The formation of adducts with deoxyguanosine in dna can interfere with normal dna replication and transcription processes, potentially leading to mutations and other downstream effects .

Pharmacokinetics

The pharmacokinetics of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl involves its metabolism and excretion. An assay for this compound in urine has been developed, indicating that it can be excreted from the body through urine . The half-life of the adduct with DNA was estimated to be approximately 20 hours .

Result of Action

The formation of adducts with deoxyguanosine can lead to mutations in the DNA, which can potentially lead to carcinogenesis . This is because these adducts can cause errors during DNA replication, leading to the incorporation of incorrect nucleotides.

Action Environment

The action of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl can be influenced by various environmental factors. For instance, the presence of this compound in cooked foods suggests that dietary habits can influence exposure levels . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl is involved in biochemical reactions, particularly those related to DNA repair and mutagenesis . It interacts with various enzymes and proteins, primarily those involved in DNA repair processes .

Cellular Effects

The effects of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl on cells are largely related to its impact on DNA. It influences cell function by interacting with DNA and potentially causing mutations, which can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl exerts its effects through binding interactions with biomolecules, particularly DNA . It can cause changes in gene expression and potentially influence enzyme activity .

Metabolic Pathways

N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl is involved in metabolic pathways related to DNA repair and mutagenesis . It interacts with enzymes involved in these processes, and could potentially affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl typically involves the reaction of 4-aminobiphenyl with deoxyguanosine under specific conditions that facilitate the formation of the adduct. One common method involves the use of activated forms of 4-aminobiphenyl, such as N-hydroxy-4-aminobiphenyl, which reacts with deoxyguanosine in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound is not common due to its specific application in research rather than large-scale manufacturing. the synthesis can be scaled up using automated DNA synthesizers that incorporate the adduct into oligonucleotides for research purposes .

Chemical Reactions Analysis

Types of Reactions: N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl primarily undergoes substitution reactions due to the presence of the amino group on the biphenyl ring. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other amines.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or reduced biphenyl compounds .

Scientific Research Applications

N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl is extensively used in scientific research to study the mechanisms of DNA damage and repair. Its applications include:

Chemistry: Used as a model compound to study the reactivity of DNA adducts and their interactions with various chemical agents.

Biology: Helps in understanding the biological effects of DNA adducts, including mutagenesis and carcinogenesis.

Medicine: Serves as a biomarker for exposure to carcinogens, aiding in the assessment of cancer risk in exposed populations.

Comparison with Similar Compounds

Similar compounds to N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl include other DNA adducts formed by aromatic amines, such as:

- N-(2’-Deoxyguanosin-8-yl)-2-acetylaminofluorene

- N-(2’-Deoxyguanosin-8-yl)-2-aminofluorene

- N-(2’-Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline

These compounds share similar mechanisms of action and applications in research but differ in their specific chemical structures and the carcinogens from which they are derived. N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl is unique due to its specific formation from 4-aminobiphenyl and its relevance in studying the effects of this particular carcinogen .

Properties

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-phenylanilino)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O4/c23-21-26-19-18(20(31)27-21)25-22(28(19)17-10-15(30)16(11-29)32-17)24-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17,29-30H,10-11H2,(H,24,25)(H3,23,26,27,31)/t15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQHAFBEGLGQRF-GVDBMIGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401004594 | |

| Record name | 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84283-08-9 | |

| Record name | Guanosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084283089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)

![(4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B1139892.png)